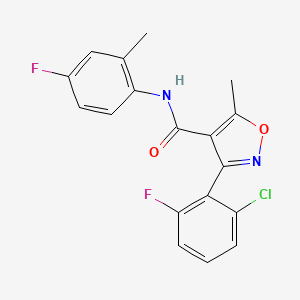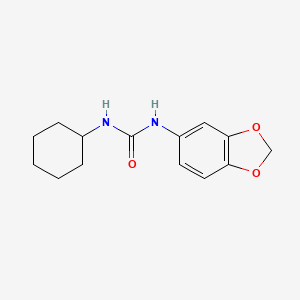
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea is a synthetic organic compound characterized by the presence of a benzodioxole ring and a cyclohexylurea moiety
准备方法
The synthesis of 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea typically involves the reaction of 1,3-benzodioxole with cyclohexyl isocyanate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The process can be summarized as follows:
Starting Materials: 1,3-benzodioxole and cyclohexyl isocyanate.
Reaction Conditions: The reaction is conducted in an anhydrous solvent such as dichloromethane or tetrahydrofuran, at a temperature range of 0-25°C.
Catalysts: A base such as triethylamine may be used to facilitate the reaction.
Purification: The product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial production methods may involve scaling up the reaction using continuous flow reactors to ensure consistent quality and yield.
化学反应分析
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodioxole ring, where nucleophiles such as halides or amines replace hydrogen atoms.
Hydrolysis: The urea moiety can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of amines and carbon dioxide.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea involves its interaction with specific molecular targets and pathways. For example, in anticancer research, the compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The benzodioxole ring is believed to play a crucial role in binding to the target proteins, while the cyclohexylurea moiety enhances the compound’s stability and bioavailability.
相似化合物的比较
1-(1,3-Benzodioxol-5-yl)-3-cyclohexylurea can be compared with other similar compounds, such as:
1-(1,3-Benzodioxol-5-yl)-3-phenylurea: This compound has a phenyl group instead of a cyclohexyl group, which may affect its biological activity and solubility.
1-(1,3-Benzodioxol-5-yl)-3-methylurea: The presence of a methyl group instead of a cyclohexyl group can lead to differences in reactivity and pharmacokinetics.
1-(1,3-Benzodioxol-5-yl)-3-ethylurea: Similar to the methyl derivative, the ethyl group can influence the compound’s properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
属性
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-cyclohexylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c17-14(15-10-4-2-1-3-5-10)16-11-6-7-12-13(8-11)19-9-18-12/h6-8,10H,1-5,9H2,(H2,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNZLRJBWHJAJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
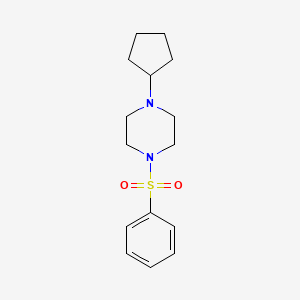
![N-[2-(1-pyrrolidinylcarbonyl)phenyl]propanamide](/img/structure/B5718622.png)

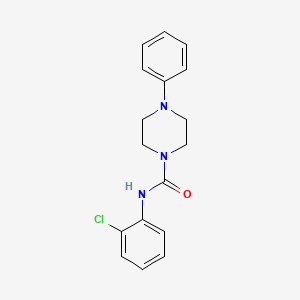
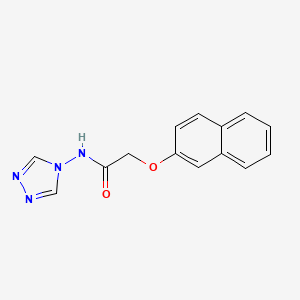
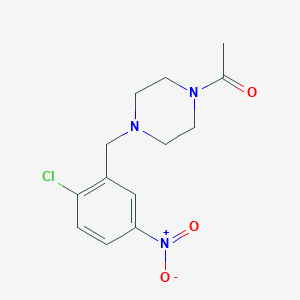
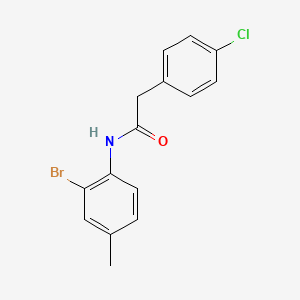
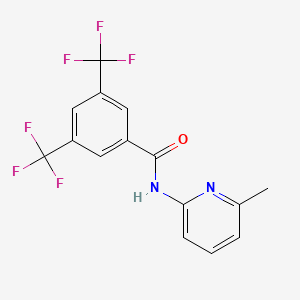
![(3-FLUOROPHENYL)[4-(2-NAPHTHYLMETHYL)PIPERAZINO]METHANONE](/img/structure/B5718677.png)
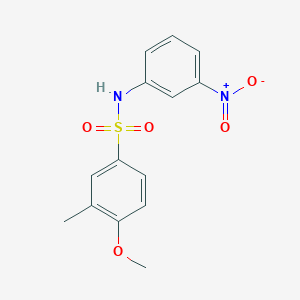
![N-[3-(4-FLUOROPHENYL)ACRYLOYL]-N'-(3-HYDROXYPHENYL)THIOUREA](/img/structure/B5718701.png)
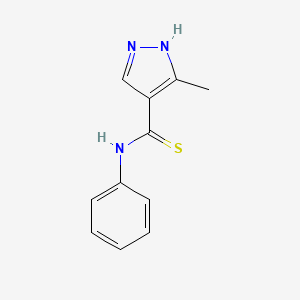
![N-cyclohexyl-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B5718721.png)
